

RLA-3107: A Technical Overview of a Promising Next-Generation Antimalarial Candidate

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Compound of Interest

Compound Name: RLA-3107

Cat. No.: B15567111

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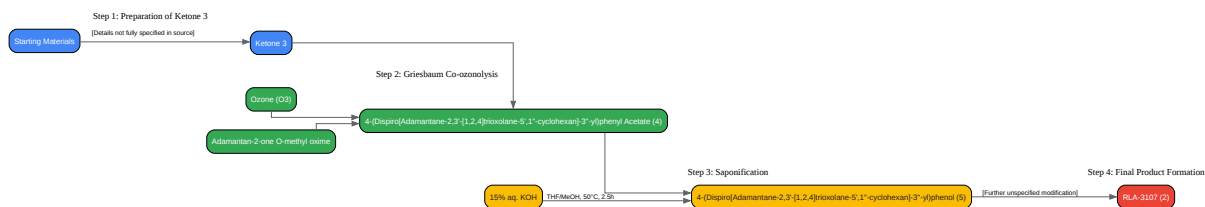
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **RLA-3107**, a desymmetrized, regioisomeric form of the clinical-stage antimalarial drug candidate, artefenomel.^{[1][2]} **RLA-3107** has emerged as a promising lead compound in the quest for new endoperoxide antimalarials, offering potential advantages in physicochemical properties over its symmetrical counterpart.^{[1][2][3]} This document details the synthetic pathway, key characterization data, experimental protocols, and the proposed mechanism of action for **RLA-3107**.

Synthesis of RLA-3107

RLA-3107 is synthesized in an efficient four-step process with an overall yield of approximately 50%.^{[1][2]} The synthesis utilizes a diastereoselective Griesbaum co-ozonolysis reaction to construct the core 1,2,4-trioxolane ring system.^[2]

Synthesis Workflow



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Caption: Synthetic pathway of **RLA-3107**.

Characterization Data

RLA-3107 and its intermediates have been characterized using various spectroscopic techniques.

Spectroscopic Data for Intermediate 4

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.22 (d, J = 8.5 Hz, 2H), 7.04 (d, J = 8.5 Hz, 2H), 3.08–2.93 (m, 1H), 2.64–2.55 (m, 1H), 2.55–2.42 (m, 2H), 2.42–2.32 (m, 1H), 2.29 (s, 3H), 2.19–2.03 (m, 2H), 1.90–1.70 (m, 2H)[2]
¹³ C NMR (100 MHz, CDCl ₃)	δ 210.8, 169.6, 149.2, 141.8, 127.5, 121.7, 48.9, 44.1, 41.1, 32.7, 25.4, 21.1[2]
MS (ESI)	Calculated for C ₁₂ H ₁₅ O ₂ [M + H] ⁺ m/z 191.11, found 190.90 (corresponds to loss of acetate, followed by protonation of the phenoxide)[2]

Physicochemical and Pharmacological Properties

RLA-3107 exhibits improved physicochemical properties compared to its regioisomer, artefenomel, while retaining potent antiplasmodial activity.[1][2][3]

Property	RLA-3107	Artefenomel
Human Microsome Stability	Markedly improved[1][2]	-
Aqueous Solubility	Markedly improved[1][2]	Low[1][2]
Dissolution Properties	Markedly improved[2]	-
In Vitro Antiplasmodial Activity	Potent[1][2][3]	Potent
In Vivo Efficacy (P. berghei mouse model)	Less efficacious than artefenomel at lower doses[2]	Superior at lower doses[2]
Single Dose Cure (80 mg/kg)	5/5 cures[2]	5/5 cures[2]
Single Dose Cure (40 mg/kg)	1/5 cures[2]	5/5 cures[2]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of **RLA-3107**.

Synthesis of 4-(Dispiro[Adamantane-2,3'-[1][2][4]trioxolane-5',1''-cyclohexan]-3''-yl)phenyl Acetate (4)

- Dissolve adamantan-2-one O-methyl oxime (3.23 g, 18.0 mmol, 2.0 equiv) in 100 mL of carbon tetrachloride.^[2]
- Add a solution of ketone 3 (2.09 g, 9.0 mmol, 1.0 equiv) in 80 mL of carbon tetrachloride.^[2]
- Cool the resulting solution to 0 °C and sparge with O₂ for 10 minutes.^[2]
- Maintain the temperature at 0 °C and bubble ozone (2 L/min, 35% power) through the reaction mixture.^[2]
- After 35 minutes, if the reaction is incomplete by LCMS analysis, add additional oxime (0.806 g, 4.50 mmol, 0.5 equiv).^[2]
- Continue bubbling ozone for another 60 minutes. If the reaction is still incomplete, add another portion of oxime (0.806 g, 4.50 mmol, 0.5 equiv).^[2]
- Increase the ozone power to 40% and continue until the reaction is complete.^[2]
- Purge the reaction mixture with O₂ for 10 minutes, followed by argon gas for 10 minutes to remove dissolved oxygen.^[1]
- Concentrate the solution under reduced pressure to yield a viscous oil.^[1]
- Purify the residue by flash column chromatography (220 g silica gel cartridge, 0–10% EtOAc/Hexanes) to yield compound 4 as a thick colorless oil that solidifies upon refrigeration.^[1] The diastereoselectivity of the reaction was determined to be 8.1:1 in favor of the trans diastereomer by ¹H NMR.^[1]

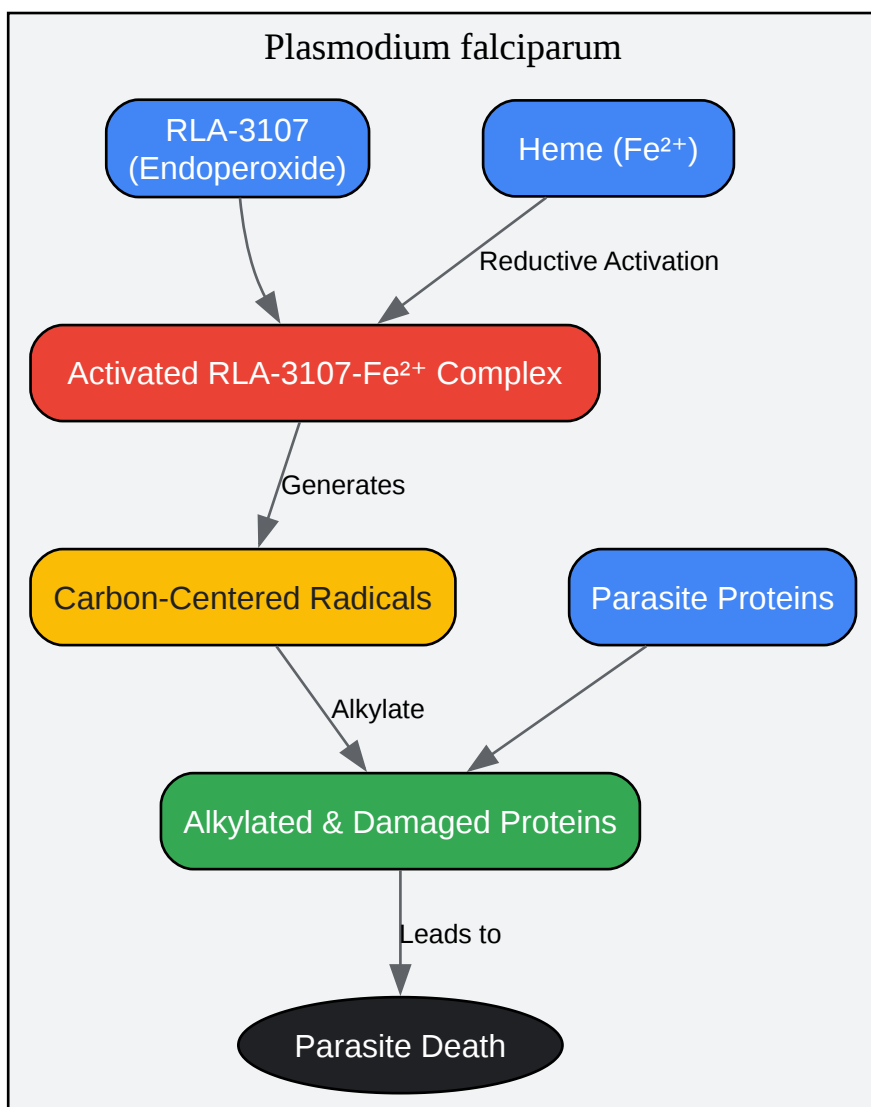
Synthesis of 4-(Dispiro[Adamantane-2,3'-[1][2][4]trioxolane-5',1''-cyclohexan]-3''-yl)phenol (5)

- Dissolve trioxolane 4 (3.53 g, 8.86 mmol, 1.0 equiv) in anhydrous THF (35 mL) and MeOH (70 mL).^[1]

- Add 15% aqueous KOH (15 mL, 40.10 mmol, 4.53 equiv).[1]
- Place the solution in a preheated oil bath at 50 °C and stir for 2.5 hours, during which the solution will turn from colorless to dark brown.[1]
- Once the reaction is complete as determined by LCMS and TLC, remove the solution from the oil bath and allow it to cool to room temperature.[1]
- Concentrate the mixture under reduced pressure to remove volatile organic materials, resulting in a viscous brown solution.[2]
- Add H₂O (30 mL), which will cause the formation of a yellow precipitate.[2]
- Add glacial acetic acid to adjust the pH to approximately 4, resulting in the formation of large tan colored solids.[2]

Mechanism of Action

The antimalarial activity of **RLA-3107**, like other endoperoxides such as artemisinin, is believed to be initiated by the reductive activation of the endoperoxide bridge by ferrous iron (Fe²⁺), which is present in the form of heme within the malaria parasite.[4] This interaction leads to the generation of reactive radical species that are thought to alkylate and damage essential parasite proteins, leading to parasite death.[4]



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